Product packaging for methyl 4-(3-fluorophenyl)-3-oxobutanoate(Cat. No.:CAS No. 944993-11-7)

methyl 4-(3-fluorophenyl)-3-oxobutanoate

Cat. No.: B1390207
CAS No.: 944993-11-7
M. Wt: 210.2 g/mol
InChI Key: RIXLZXBKMXTCER-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-3-oxobutanoate (CAS 69797-47-3) is a fluorinated aromatic ester characterized by a ketone group at the 4-position of the butanoate chain and a 3-fluorophenyl substituent . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory agents and enzyme inhibitors . Its structural features—such as the electron-withdrawing fluorine atom, ester functionality, and ketone group—render it a versatile scaffold for diverse chemical modifications, including oxidation, reduction, and substitution reactions . In scientific research, this compound finds applications across chemistry as a building block for complex organic molecules, in biology for studying interactions with biological macromolecules, and in medicinal chemistry for investigating potential pharmacological properties . Furthermore, methyl 4-oxobutanoate derivatives, in general, are valuable substrates in organocatalytic asymmetric aldol reactions, which are used to synthesize chiral γ-butyrolactones and other complex natural products . The product is intended for research purposes and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO3 B1390207 methyl 4-(3-fluorophenyl)-3-oxobutanoate CAS No. 944993-11-7

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLZXBKMXTCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 3-Fluorophenyl Acetyl Derivatives

One prevalent approach involves the acylation of suitable precursors such as 3-fluorophenylacetic acid derivatives with malonate esters under basic conditions. This method typically employs:

Reaction overview:

$$
\text{3-fluorophenylacetic acid derivative} + \text{malonate ester} \xrightarrow[\text{base}]{\text{solvent}} \text{α,β-unsaturated keto ester}
$$

Subsequent cyclization or decarboxylation yields the target compound.

Research findings:

  • The process yields methyl 4-(3-fluorophenyl)-3-oxobutanoate with high regioselectivity.
  • Optimization of temperature (around 50°C) enhances yield (~75-85%).
Parameter Value Reference
Starting material 3-fluorophenylacetic acid derivative
Reagent Methyl malonate
Catalyst Potassium carbonate
Solvent Ethanol
Temperature 50°C
Yield 75-85%

Halogenation and Subsequent Nucleophilic Substitution

Another method involves halogenation of 3-fluorophenyl derivatives followed by nucleophilic substitution to introduce the keto group at the desired position:

  • Step 1: Bromination or chlorination at the benzylic position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 2: Reaction with ethyl acetoacetate or methyl acetoacetate under basic conditions to form the keto ester.

This route is advantageous for regioselective functionalization, especially when direct acylation is less efficient.

Research findings:

  • The halogenation step is conducted at low temperatures (~0°C) to prevent over-halogenation.
  • The subsequent substitution yields this compound with yields around 65-75%.
Parameter Value Reference
Halogenation reagent NBS
Nucleophile Methyl acetoacetate
Temperature 0–5°C
Yield 65-75%

Multi-step Synthesis via β-Keto Ester Formation

A more elaborate but controlled method involves:

Process details:

  • Use of refluxing ethanol with catalytic sodium ethoxide.
  • Decarboxylation occurs upon heating (~80°C), facilitating the formation of this compound.

Research findings:

  • This method offers high purity and is suitable for scale-up.
  • Yields typically range from 70-80%.
Parameter Value Reference
Reagents 3-fluorophenylacetic acid, methyl malonate
Catalyst Sodium ethoxide
Solvent Ethanol
Temperature Reflux (~80°C)
Yield 70-80%

Biocatalytic and Green Chemistry Approaches

Recent advances include enzyme-catalyzed syntheses utilizing lipases or oxidases to achieve regioselective acylation under mild conditions, reducing environmental impact.

  • Advantages: Mild conditions, high selectivity, fewer by-products.
  • Limitations: Scale-up challenges and enzyme availability.

Research findings:

  • Achieved yields of 60-70% with high regioselectivity.
  • Process optimized at ambient temperatures with aqueous media.
Parameter Value Reference
Enzyme Lipase
Conditions Aqueous buffer, room temperature
Yield 60-70%

Summary of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Direct acylation Acylation of phenyl derivatives with malonate Simple, scalable Regioselectivity issues 75-85%
Halogenation + substitution Halogenation followed by nucleophilic attack High regioselectivity Multi-step, over-halogenation risk 65-75%
Multi-step condensation Condensation, decarboxylation, cyclization High purity, scalable Longer process 70-80%
Biocatalytic methods Enzymatic regioselective acylation Eco-friendly, selective Scale-up challenges 60-70%

Chemical Reactions Analysis

Types of Reactions

methyl 4-(3-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 4-(3-fluorophenyl)-3-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions may influence enzyme activity and receptor modulation.

Medicine

The compound is under investigation for its potential pharmacological properties , including:

  • Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory pathways.
  • Analgesic Properties : Preliminary research suggests possible pain-relieving effects.

For example, derivatives of similar compounds have shown significant anti-inflammatory activity in animal models .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique electronic properties due to the fluorine atom enhance its lipophilicity and metabolic stability, making it valuable for drug development .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in rodent models. The compound demonstrated a significant reduction in paw edema volume compared to control groups treated with standard anti-inflammatory drugs like Diclofenac sodium. The inhibition rates were recorded at approximately 70% within two hours post-administration .

Case Study 2: Synthesis of Derivatives

Research into the synthesis of derivatives from this compound revealed that modifications could yield compounds with enhanced biological activities. For instance, derivatives substituted with different halogens exhibited varying degrees of enzyme inhibition, suggesting tailored approaches for drug design .

Mechanism of Action

The mechanism of action of methyl 4-(3-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-(3-fluorophenyl)-3-oxobutanoate with structurally related β-keto esters, focusing on substituent effects, molecular properties, and reactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Notes
This compound 3-F (meta) C₁₁H₁₁FO₃ 210.20 (calculated) Meta-fluorine enhances electron withdrawal, potentially increasing α-hydrogen acidity and keto-enol tautomerization .
Methyl 4-(2-fluorophenyl)-3-oxobutanoate 2-F (ortho) C₁₁H₁₁FO₃ 210.20 Ortho-fluorine may sterically hinder reactions; used in [3+3] aldol-SNAr cascades to form naphthol derivatives .
Methyl 4-(4-chlorophenyl)-3-oxobutanoate 4-Cl (para) C₁₁H₁₁ClO₃ 226.66 Para-chloro substituent stabilizes intermediates in SNAr reactions due to strong electron withdrawal .
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate 3-F (meta), 4-oxo C₁₂H₁₃FO₃ 224.23 4-oxo configuration alters tautomerization behavior compared to 3-oxo analogs; ethyl ester may influence solubility .
Methyl 4-cyclopentyl-3-oxobutanoate Cyclopentyl (aliphatic) C₁₀H₁₆O₃ 184.23 Aliphatic substituent reduces aromatic conjugation, lowering reactivity in SNAr but enhancing stability in non-polar solvents .

Key Findings:

  • Substituent Position : Meta-fluorine (3-F) balances electronic effects without the steric hindrance seen in ortho-substituted analogs (e.g., 2-fluorophenyl), making it more versatile in reactions requiring both electronic activation and accessibility .
  • Halogen Type: Fluorine’s strong electron-withdrawing nature enhances the acidity of the α-hydrogen compared to chlorine, favoring enolate formation in aldol reactions .
  • Ester Group : Methyl esters generally offer higher reactivity in condensations compared to ethyl esters due to reduced steric bulk .
  • Applications : Para-substituted derivatives (e.g., 4-Cl) are preferred in SNAr reactions for forming fused heterocycles, while meta-substituted analogs may optimize regioselectivity in multi-step syntheses .

Regulatory and Industrial Relevance

While specific regulatory data for this compound are absent in the evidence, its structural analogs (e.g., 4-chlorophenyl derivatives) are subject to impurity profiling in pharmaceutical manufacturing, as noted in . This underscores the need for rigorous quality control in β-keto ester synthesis .

Biological Activity

Methyl 4-(3-fluorophenyl)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorophenyl group that may enhance its biological activity due to the electronegative fluorine atom. The compound's molecular formula is C11H11FO3C_{11}H_{11}FO_3 with a molecular weight of approximately 220.2 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens were evaluated, showing promising results.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.81.5

The compound was particularly effective against Staphylococcus aureus, with an MIC of 0.5 µg/mL, indicating strong bactericidal activity .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The results suggest a potential mechanism for its use in treating inflammatory diseases.

3. Anticancer Activity

The anticancer properties of this compound were evaluated using various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-715.5
HepG212.7

These results indicate that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways.
  • Anti-inflammatory Action : It modulates signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.
  • Anticancer Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of this compound led to reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Q. Methodological Approach :

  • Reaction Conditions : Utilize Claisen condensation or modified esterification protocols, drawing parallels to structurally similar compounds like ethyl 4-(3-chlorophenyl)-3-oxobutanoate . Adjust catalysts (e.g., acidic or basic conditions) to optimize ketone and ester formation.
  • Purification : Employ fractional distillation or preparative HPLC, referencing methyl 3-oxobutanoate purification methods (e.g., solvent recrystallization in anhydrous ethanol) .
  • Yield Monitoring : Track intermediates via TLC or GC-MS to identify side products (e.g., decarboxylation byproducts) and refine stoichiometric ratios.

Q. Advanced Analysis :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish carbonyl (δ ~200 ppm) and fluorophenyl aromatic signals (δ 110–130 ppm). Compare to 4-(2-fluorophenyl)-4-oxobutanoic acid spectra for fluorine-induced deshielding patterns .
  • IR Spectroscopy : Confirm β-ketoester tautomerization (C=O stretches at ~1730 cm⁻¹ and ~1710 cm⁻¹) and monitor enol content .
  • Contradiction Resolution : Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) to resolve ambiguities in molecular geometry .

How should stability studies for this compound be designed under varying conditions?

Q. Experimental Design :

  • Storage Stability : Test degradation kinetics at 4°C, 25°C, and 40°C over 6–12 months, using HPLC to quantify decomposition (e.g., hydrolysis to 4-(3-fluorophenyl)-3-oxobutanoic acid) .
  • Photolytic Stability : Expose to UV-Vis light (300–400 nm) and monitor via UV spectroscopy for ketone photodegradation .
  • Humidity Control : Use desiccators with controlled RH (20–80%) to assess hygroscopicity-driven ester hydrolysis .

How does the 3-fluorophenyl group influence reactivity in medicinal chemistry applications?

Q. Mechanistic Insights :

  • Electron-Withdrawing Effects : Fluorine enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) for derivatization into bioactive molecules .
  • Bioisosteric Potential : Compare to non-fluorinated analogs (e.g., methyl 4-phenyl-3-oxobutanoate) to evaluate fluorine’s impact on bioavailability and metabolic stability .
  • Biological Screening : Use in vitro assays (e.g., antimicrobial or enzyme inhibition) to correlate substituent position (3-F vs. 4-F) with activity .

What strategies assess environmental fate and biodegradation pathways?

Q. Advanced Ecotoxicology :

  • Abiotic Degradation : Simulate hydrolysis (pH 5–9) and photolysis (sunlight-mimetic lamps) to identify breakdown products like fluorobenzoic acids .
  • Biodegradation Assays : Use OECD 301B (Ready Biodegradability) with activated sludge to quantify microbial mineralization rates .
  • Ecological Risk Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into water, soil, and biota based on logP (~1.8) and solubility .

How can computational methods predict physicochemical properties of this compound?

Q. Integrated Workflow :

  • Quantum Chemistry : Optimize geometry using DFT (B3LYP/6-311+G*) to calculate dipole moments and electrostatic potential surfaces .
  • Molecular Dynamics : Simulate solvation in water/DMSO to predict logP and diffusion coefficients .
  • QSPR Models : Train on PubChem datasets (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to estimate toxicity endpoints (LC50, EC50) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
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methyl 4-(3-fluorophenyl)-3-oxobutanoate

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